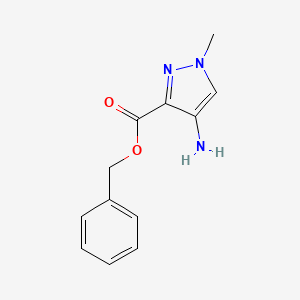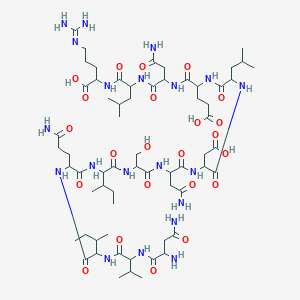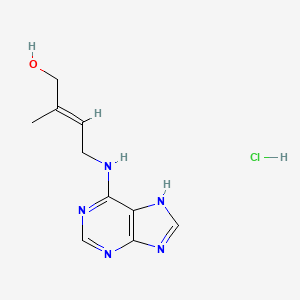
trans-Zeatin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Zeatin hydrochloride: is a cytokinin, a class of plant hormones that promote cell division and growth. It is a derivative of zeatin, which was first identified in maize (Zea mays) extracts in 1964 . trans-Zeatin is known for its bioactive properties, influencing various physiological processes in plants, including cell division, shoot and root growth, and leaf senescence .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin hydrochloride typically involves the isopentenylation of adenine derivatives. One method utilizes adenylate isopentenyltransferase (IPT) from Arabidopsis thaliana, which catalyzes the transfer of an isopentenyl group to adenine . This enzymatic method is preferred due to its higher yield compared to chemical synthesis.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including the use of genetically modified microorganisms to produce the enzyme IPT. This method ensures a consistent and scalable production process .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Zeatin hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: trans-Zeatin can undergo substitution reactions, particularly at the hydroxyl group on the isoprenoid side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Zeatin riboside: Formed through oxidation.
Various substituted derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry: trans-Zeatin hydrochloride is used in studies involving plant hormone signaling and metabolism. It serves as a standard for cytokinin assays and receptor-ligand binding studies .
Biology: In biological research, this compound is used to study plant growth and development. It is applied to plants to investigate its effects on cell division, shoot and root growth, and leaf senescence .
Medicine: Recent studies have explored the potential antioxidant and anti-aging properties of trans-Zeatin. It has shown promise in scavenging free radicals and modulating signaling pathways involved in aging .
Industry: this compound is used in agriculture to enhance crop yield and improve plant health. It is also used in tissue culture to promote the growth of plant cells and tissues .
Mécanisme D'action
trans-Zeatin hydrochloride exerts its effects by binding to cytokinin receptors, such as Arabidopsis histidine kinase 3 (AHK3). This binding activates a signaling cascade that regulates gene expression and promotes cell division and growth . The compound also influences the transport of nutrients and hormones within the plant, contributing to its overall growth and development .
Comparaison Avec Des Composés Similaires
cis-Zeatin: Another isomer of zeatin, but with weaker biological activity compared to trans-Zeatin.
Isopentenyladenine (iP): A cytokinin with similar functions but different structural properties.
Dihydrozeatin (DHZ): A hydrogenated form of zeatin with distinct biological activities.
Uniqueness: trans-Zeatin hydrochloride is unique due to its high bioactivity and specific binding affinity to cytokinin receptors. Its ability to promote cell division and growth more effectively than its isomers and analogs makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C10H14ClN5O |
|---|---|
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol;hydrochloride |
InChI |
InChI=1S/C10H13N5O.ClH/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9;/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15);1H/b7-2+; |
Clé InChI |
GOUAABZZTLHOJU-NIBQXPITSA-N |
SMILES isomérique |
C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO.Cl |
SMILES canonique |
CC(=CCNC1=NC=NC2=C1NC=N2)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


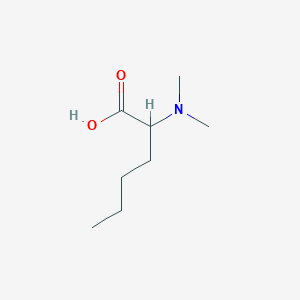
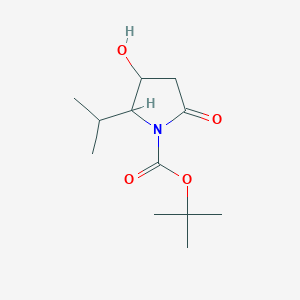
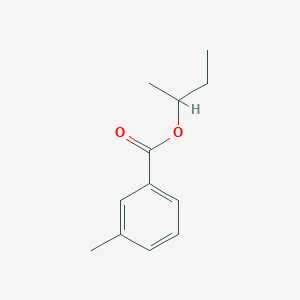
![N-(1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl)-3-methylbut-2-enamide](/img/structure/B12106826.png)

![Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester](/img/structure/B12106838.png)



